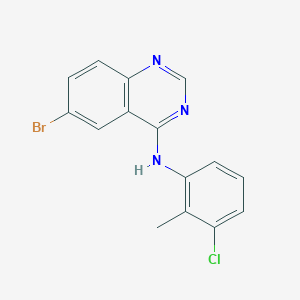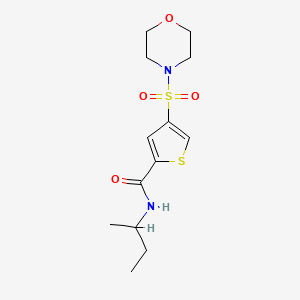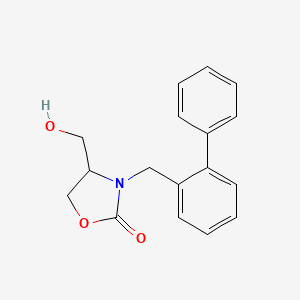
6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, a closely related class of compounds, involves condensation reactions and has been demonstrated to yield compounds with significant biological activities. These synthetic strategies highlight the versatility and potential for derivatization of the quinazolinone core, which is relevant for the synthesis of 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine (Dinakaran et al., 2003).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives, including 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine, can be elucidated through techniques such as IR, 1H-NMR, mass spectral, and elemental analysis. These methods confirm the chemical structures and are crucial for understanding the interactions that underlie their biological activities (Liu et al., 2022).
Chemical Reactions and Properties
Quinazolinamines undergo various chemical reactions, contributing to their diverse biological activities. The reactivity towards nucleophilic and non-nucleophilic bases, substitution reactions, and potential as Michael acceptors are aspects that define their chemical behavior and utility in medicinal chemistry (Grytsak et al., 2021).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, of quinazolinamine derivatives are essential for their formulation and application in drug development. These properties are determined through crystallization, X-ray diffraction, and density functional theory (DFT) calculations, providing insights into the compound's stability and bioavailability (Wu et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are pivotal for the application of 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine in chemical synthesis and drug design. Studies on similar quinazolinone derivatives provide valuable insights into these aspects, guiding the development of new compounds with enhanced biological activities (Mohanta & Kim, 2002).
科学的研究の応用
Imaging Applications in EGFR-TK Biomarker Development
6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine derivatives have been explored in the development of biomarkers for imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) activity, which is significant in cancer research. Technetium-99m (99mTc) labeled quinazoline derivatives, including compounds similar to 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine, have shown potential in EGFR-TK imaging, indicating their applicability in diagnosing and monitoring cancerous tumors that express EGFR-TK (Fernandes et al., 2008).
Antimicrobial Activities
Compounds containing 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine structures have been synthesized and tested for antimicrobial properties. Microwave synthesis of novel quinazolin-4(3H)-one derivatives has demonstrated significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Raval, Desai, & Desai, 2012).
Antitumor and EGFR Inhibition
6-Substituted-4-(3-bromophenylamino)quinazoline derivatives, closely related to 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine, have been studied as potential irreversible inhibitors of EGFR and human epidermal growth factor receptor (HER-2) tyrosine kinases. These inhibitors have demonstrated enhanced antitumor activity, suggesting their utility in cancer therapy (Tsou et al., 2001).
Synthesis and Biological Evaluation
The synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones and their thiones has been described, leading to compounds with antibacterial affinities. Such research underscores the versatility of 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine derivatives in synthesizing biologically active molecules (Badr, El-Sherief, & Mahmoud, 1980).
Hypotensive Agents Development
Research into quinazolinones as potential hypotensive agents has included the synthesis of derivatives with 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine structures. These compounds have shown varying degrees of blood pressure-lowering activity, indicating their potential in developing new cardiovascular drugs (Kumar, Tyagi, & Srivastava, 2003).
特性
IUPAC Name |
6-bromo-N-(3-chloro-2-methylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3/c1-9-12(17)3-2-4-13(9)20-15-11-7-10(16)5-6-14(11)18-8-19-15/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSRJIGTJUCYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)
![6-fluoro-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5568427.png)

![2-(benzylthio)-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5568445.png)
![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)


![2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5568473.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5568482.png)
![1-iodo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5568492.png)


